molecular formula C17H17NO5 B4891222 N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4891222
M. Wt: 315.32 g/mol
InChI Key: HBXWTAPSQKHAOK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. This compound features a 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure found in compounds investigated for a range of biological activities. Research into analogous 1,4-benzodioxine derivatives has identified potential applications in targeting enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), an established anticancer drug target involved in DNA repair processes . Other related structures have been explored as inhibitors of kinase signaling pathways, such as c-Jun N-terminal kinase (JNK), which is implicated in cellular stress responses and diseases like type-2 diabetes . Furthermore, the 1,4-benzodioxan motif is present in compounds studied as monoamine oxidase-B (MAO-B) inhibitors for neurodegenerative diseases, as well as in molecules that act as hypoxia mimetics by inhibiting HIF prolyl hydroxylase (PHD), a key regulator of the hypoxia-inducible factor (HIF) pathway . The specific substitution pattern of the dimethoxyphenyl group in this compound makes it a valuable chemical tool for researchers to probe structure-activity relationships (SAR), optimize lead compounds, and investigate novel mechanisms of action in these and other therapeutic areas.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-11-7-8-12(15(9-11)21-2)18-17(19)16-10-22-13-5-3-4-6-14(13)23-16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWTAPSQKHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide functionality is introduced via the reaction of the benzodioxine intermediate with an appropriate amine, such as 2,4-dimethoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and product purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced benzodioxine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its electron-donating methoxy groups.

    Materials Science: Potential use in the synthesis of polymers or as a building block for organic electronic materials.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts bacterial RNA synthesis . The methoxy groups and the benzodioxine ring play crucial roles in binding to the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Activities References
N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187) C₁₅H₁₄N₂O₅S 4-Sulfonamidophenyl 334.35 Potential Zika virus MTase inhibitor
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₆H₁₁ClF₃NO₃ 2-Chloro-5-(trifluoromethyl)phenyl 381.71 High lipophilicity; halogen interactions
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide C₂₅H₁₈F₃N₂O₂S Benzothiophene with trifluorophenyl; benzoxazine core 484.48 Antiparasitic (heartworm treatment)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-Dimethoxyphenethylamine; benzamide linker 285.34 Flexible linker; benzamide core
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₂₄H₂₂ClNO₆S Chlorophenyl-furan; sulfone group 488.0 Polar sulfone; membrane permeability challenges

Key Comparative Insights

Substituent Effects on Bioactivity
  • In contrast, 3,4-dimethoxy substitution (Rip-B) may alter spatial interactions due to positional isomerism .
  • Electron-Withdrawing Groups (e.g., Trifluoromethyl, Chloro) : The trifluoromethyl and chloro groups in and increase lipophilicity and metabolic stability, favoring target engagement in hydrophobic pockets .
Core Scaffold Modifications
  • Benzodioxine vs. Benzoxazine/Benzothiophene : Replacing benzodioxine with benzoxazine () introduces a nitrogen atom, enabling additional hydrogen bonding. Benzothiophene derivatives () offer planar aromaticity for π-π stacking, enhancing antiparasitic activity .
Pharmacokinetic Considerations
  • Solubility : Sulfonamide (F0451-2187) and sulfone () groups improve water solubility but may limit blood-brain barrier penetration. Methoxy groups balance solubility and membrane permeability .
  • Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas methoxy groups may undergo demethylation, requiring structural optimization for prolonged half-life .

Biological Activity

N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxine ring and an amide functional group. Its IUPAC name is this compound. The molecular formula is C16H17NO5C_{16}H_{17}NO_5 with a molecular weight of approximately 303.31 g/mol.

PropertyValue
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H17NO5
CAS NumberNot available

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study utilizing the sulforhodamine B (SRB) assay demonstrated that the compound inhibited the proliferation of various cancer cell lines at low micromolar concentrations. The mechanism appears to involve the modulation of apoptosis and cell cycle arrest in cancer cells, particularly prostate cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial and fungal pathogens. The mode of action is thought to involve interference with microbial cell wall synthesis and disruption of metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions involved in cell signaling pathways related to cancer progression and microbial resistance .

Study 1: Anticancer Efficacy in Prostate Cancer

In a detailed investigation on human PC-3 prostate cancer cells, the compound demonstrated substantial anticancer efficacy. The study measured parameters such as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration at which total growth inhibition occurs), and LC50 (the lethal concentration for 50% of cells). Results indicated that this compound significantly reduced cell viability and induced apoptosis through receptor-mediated pathways .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential for development into therapeutic agents for treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer types by targeting key signaling pathways.
  • Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, potentially leading to the development of enzyme inhibitors for therapeutic applications.

Synthetic Organic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : It can be used as a precursor in the synthesis of more complex organic compounds through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
  • Reagent in Organic Reactions : The compound's unique structure allows it to participate in various organic reactions, facilitating the development of new synthetic methodologies.

Biological Research

The biological implications of this compound are substantial:

  • Pharmacological Studies : Ongoing research focuses on understanding its mechanism of action at the molecular level, particularly how it interacts with specific receptors or enzymes in biological systems.
  • Toxicological Assessments : Evaluating the safety profile of this compound is crucial for its potential use in pharmaceuticals. Toxicological studies help ascertain its effects on human health and environmental safety.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed potent inhibitory effects comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodology :

  • Step 1 : Construct the benzodioxine core via cyclization of catechol derivatives with epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃ in DMF) .
  • Step 2 : Introduce the carboxamide group via coupling reactions. Use 2,4-dimethoxyaniline with activated esters (e.g., HATU or EDCl) in anhydrous DCM, monitored by TLC for completion .
  • Step 3 : Optimize yield (≥70%) by controlling temperature (0–25°C) and reaction time (12–24 hrs). Purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to characterize the compound using spectroscopic and analytical techniques?

  • Protocol :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzodioxine protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~385 g/mol) .
  • HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) to assess purity (>95%) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Approach :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2, IC₅₀ <10 µM in related benzodioxine analogs) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for modifying the benzodioxine carboxamide scaffold?

  • Strategy :

  • Variations : Replace 2,4-dimethoxyphenyl with halogenated (e.g., 4-F) or heteroaromatic (e.g., furyl) groups to assess electronic effects .
  • Backbone Modifications : Introduce methyl groups on the benzodioxine ring to evaluate steric hindrance .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Troubleshooting :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse/human) to rule out false negatives due to rapid degradation .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Tools :

  • Docking : AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2 Å) .
  • QSAR : Build models with Dragon descriptors to prioritize analogs for synthesis .

Methodological Notes

  • Synthesis Scalability : Continuous flow reactors (e.g., microreactors) improve reproducibility for multi-step syntheses .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .
  • Contradiction Mitigation : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement .

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